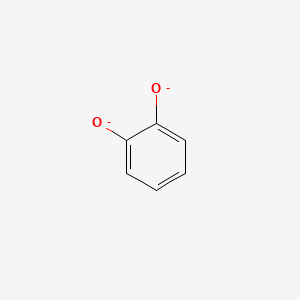

Catecholate(2-)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4O2-2 |

|---|---|

Molecular Weight |

108.09 g/mol |

IUPAC Name |

benzene-1,2-diolate |

InChI |

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/p-2 |

InChI Key |

YCIMNLLNPGFGHC-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)[O-])[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)[O-])[O-] |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Catecholate Ligands

Methodologies for Catecholate(2-) Ligand Synthesis

The most fundamental approach to generating the catecholate(2-) dianion is through the direct deprotonation of its corresponding catechol (1,2-dihydroxybenzene). As a weak acid, catechol can be doubly deprotonated by a suitable base to form the catecholate salt. This reaction is a straightforward acid-base neutralization.

In many synthetic procedures for coordination complexes, this deprotonation is performed in situ. For instance, a catechol ligand can be added to a solution containing a metal salt and an ancillary (secondary) ligand in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N). The base is sufficient to deprotonate the catechol, allowing the resulting catecholate(2-) dianion to coordinate immediately to the metal center. This method is common in the synthesis of heteroleptic complexes, where multiple different ligands are bound to a single metal.

The synthesis of substituted or functionalized catecholates often proceeds through an oxidized precursor, typically an o-benzoquinone. These quinones are highly reactive electrophiles, making them valuable intermediates for further modification.

Several oxidative methods are employed:

Oxidation of Catechols: Unsubstituted catechol can be oxidized to o-benzoquinone using various reagents. Common methods include oxidation with air in an aqueous solution or using stronger oxidizing agents like potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in an alkaline medium or sodium iodate (B108269) (NaIO₃) in methanol. wikipedia.orgacs.orgoup.com These o-quinones are the direct oxidized counterparts to the catecholate(2-) dianion. acs.org

Oxidation of Phenols: A more versatile approach for creating substituted catechols begins with substituted phenols. One pathway involves the ortho-formylation of a phenol (B47542), followed by a Dakin oxidation to introduce the second hydroxyl group. nih.govacs.org Another strategy is the direct oxidation of phenols to o-quinones, which can then be reduced to the desired substituted catechol. nih.gov Palladium-catalyzed, silanol-directed C-H oxygenation has emerged as a highly site-selective method for converting both electron-neutral and electron-poor phenols into catechols. nih.gov

These oxidative routes provide access to a wide array of catechol precursors that are primed for further functionalization.

The true versatility of the catecholate scaffold is realized through its functionalization, which allows for the introduction of a vast range of chemical groups to tailor its properties.

Key functionalization strategies include:

Nucleophilic Addition to o-Quinones: As powerful electrophiles, o-benzoquinones readily undergo Michael addition reactions with various nucleophiles. This is a primary method for introducing substituents onto the catechol ring. For example, thiols can be added to form catechol thioethers. mdpi.comnih.gov This strategy has been used to synthesize novel catechol thioethers with heterocyclic groups by reacting 3,5-di-tert-butyl-6-methoxymethylcatechol with functionalized thiols under acidic conditions. nih.gov

Condensation Reactions: Catechols bearing aldehyde groups, such as 3,4-dihydroxybenzaldehyde (B13553), can be functionalized through condensation reactions. They can react with primary amines to form imine-based catechols (Schiff bases). acs.org This approach was used to create urushiol (B600771) analogues by first reacting 3,4-dihydroxybenzaldehyde with N-Boc-piperazine, followed by deprotection and amidation with various fatty acids. rsc.orgrsc.org

Installation of Anchoring Groups: To immobilize catecholate complexes on surfaces for applications in catalysis or materials science, anchoring groups are often installed. Phosphonate (B1237965) groups are particularly effective for binding to metal oxide surfaces. uci.edu For example, 4-diethoxyphosphorylbenzene-1,2-diol was synthesized in three steps from pyrocatechol (B87986), and 4-(diethoxyphosphorylmethyl)benzene-1,2-diol was prepared from protocatechuic acid in six steps. acs.orgnih.gov These phosphonate-functionalized catechols serve as robust linkers. uci.eduacs.orgnih.gov

Polymer Conjugation: Catechol moieties can be incorporated into polymers, often as end-groups. Dopamine (B1211576), a naturally occurring catecholamine, can act as an initiator for the ring-opening polymerization of monomers like L-lactide, yielding polylactide (PLLA) chains with a catechol end-group. mdpi.comnih.gov This method provides a route to biodegradable polymers with the unique adhesive and redox properties of catechols. mdpi.comnih.gov

Table 1: Examples of Synthesis and Functionalization of Catechol Ligands

| Starting Material | Reagents/Method | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Catechol | K₃[Fe(CN)₆] / alkaline medium | o-Benzoquinone | Oxidized precursor for nucleophilic addition | acs.org |

| 3,4-Dihydroxybenzaldehyde | N-Boc-piperazine, then fatty acids | 4-Substituted Catechol | Urushiol analogues with varied side-chains | rsc.orgrsc.org |

| Pyrocatechol | Multi-step synthesis | Phosphonate-functionalized catechol | Anchoring group for metal oxide surfaces | acs.orgnih.gov |

| 3,5-di-tert-butyl-6-methoxymethylcatechol | Functionalized thiols / acidic conditions | Catechol Thioether | Introduction of heterocyclic moieties | nih.gov |

| L-Lactide | Dopamine (initiator), Triethylamine (catalyst) | Catechol-functionalized Polymer | Biodegradable polymer with adhesive end-group | mdpi.comnih.gov |

Oxidative Approaches to Catecholate(2-) Precursors

Design Principles for Substituted Catecholate Ligands

The rational design of substituted catecholate ligands is crucial for modulating the properties of their resulting metal complexes. By carefully selecting substituents, chemists can fine-tune the electronic and steric environment of the ligand, thereby controlling its reactivity, redox potential, and coordination behavior.

The electronic nature of substituents on the catechol ring has a profound impact on the ligand's properties.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -Br) decrease the electron density on the catecholate ring. nih.gov This has several consequences:

It makes the catechol precursor more acidic, lowering its pKa.

It lowers the energy of the ligand's π orbitals, which can affect the energy of ligand-to-metal charge transfer (LMCT) bands in metal complexes. nih.gov

It perturbs the electron-donating ability of the catecholate ligand when coordinated to a metal. For example, a phosphonate anchor attached directly to the 4-position significantly perturbs the catecholate's donor ability. acs.orgnih.gov This effect can be mitigated by introducing a methylene (B1212753) spacer between the ring and the EWG, which helps to electronically isolate the two moieties. acs.orgnih.gov

Electron-Donating Groups (EDGs): Bulky alkyl groups like tert-butyl (-tBu) are strong electron donors. nih.gov They increase the electron density on the ring, which raises the energy of the ligand's π orbitals and can increase the electron-donating power of the catecholate. nih.gov

Steric effects also play a critical role. The size and placement of substituents can dictate how a ligand binds to a metal center and influence the reactivity of the resulting complex. nih.gov Large, bulky groups can create steric hindrance around the metal, which may prevent the coordination of other substrates or favor a specific geometric arrangement. semanticscholar.org In studies mimicking catechol dioxygenase enzymes, the steric effects of ligand substituents were found to be essential in determining the reaction mechanism and the ratio of products formed. semanticscholar.org

Table 2: Influence of Substituents on Catecholate Ligand Properties

| Substituent | Position | Classification | Observed Effect | Reference |

|---|---|---|---|---|

| -NO₂ | Varies | Strong EWG | Significantly lowers the pKa of the catechol protons. | |

| -Cl, -Br | Tetrachloro/Tetrabromo | EWG | Lowers the energy of ligand π orbitals in cobalt complexes. | nih.gov |

| -C(CH₃)₃ (tert-Butyl) | 3, 5 | EDG, Steric Bulk | Increases electron density; raises energy of ligand π orbitals. | nih.gov |

| -PO(OEt)₂ | 4 | EWG | Significantly perturbs the donor ability of the catecholate. | acs.orgnih.gov |

| -CH₂PO(OEt)₂ | 4 | EWG (insulated) | Methylene spacer isolates the catecholate from the EWG's effect. | acs.orgnih.gov |

A powerful strategy in ligand design involves incorporating additional coordinating groups into the catecholate structure, creating multidentate or polydentate ligands. These ancillary moieties can be designed to satisfy the coordination preferences of a specific metal ion, enforce a particular geometry, or introduce new functionality.

Examples of this design principle include:

Macrocyclic Ligands: Catechol units can be built into large macrocyclic structures. Synthetic pathways have been developed for 26- and 30-membered macrocyclic ligands that contain two endocyclic catechol groups, along with other donor groups like aminoacetates, designed for selectively chelating metal ions like Fe(III). acs.org Another novel macrocyclic ligand incorporating two catechol moieties connected by amide linkages has been synthesized and complexed with oxovanadium(IV). researchgate.net

Heterodinucleating Ligands: Ligands can be constructed with two distinct chelating sites. For example, a ligand featuring a "hard" catecholate site (preferred by high-oxidation-state metals) and a "soft" bis(pyridyl)amine site (preferred by low-oxidation-state metals) allows for the assembly of heterobimetallic complexes.

Pendant Donor Groups: Simple functionalization can add extra donor atoms. The synthesis of catechol thioethers bearing heterocyclic groups like thiazole (B1198619) or benzothiazole (B30560) introduces additional nitrogen or sulfur donor atoms that can participate in metal coordination or intermolecular interactions. nih.gov Similarly, catechol-functionalized polymers like those initiated by dopamine possess a primary amine that can act as an additional coordination site. mdpi.comnih.gov

This modular approach, combining the robust catecholate anchor with other tailored coordinating groups, provides chemists with a rich toolbox for constructing complex, functional coordination compounds. mdpi.com

Coordination Chemistry of Catecholate 2 with Metal Centers

Coordination Modes and Geometries of Catecholate(2-) Complexes

The coordination of catecholate(2-) to metal centers can be described by several modes, leading to diverse molecular geometries and architectures.

Bidentate Chelation in Mononuclear Systems

The most common coordination mode for catecholate(2-) is as a bidentate chelating ligand, where both oxygen atoms bind to a single metal center, forming a stable five-membered ring. libretexts.orgnih.gov This chelation significantly enhances the stability of the complex compared to monodentate ligands, an effect known as the chelate effect. libretexts.org In mononuclear systems, one, two, or three catecholate ligands can coordinate to a metal ion, leading to various geometries. researchgate.netrsc.org For instance, the formation of mono-, bis-, and tris-catecholate complexes with first-row transition metals has been systematically studied. researchgate.netrsc.org

The geometry of these complexes is influenced by the metal ion's coordination number and electronic configuration. For example, iron(III) complexes with tridentate ligands can provide cis-coordination sites for the bidentate binding of catechols, resulting in octahedral geometries. academie-sciences.fr Similarly, square-planar geometries are observed in some copper(II) and nickel(II) catecholate complexes. mdpi.com The specific geometry can be influenced by steric hindrance from other ligands present in the coordination sphere. academie-sciences.fr

Table 1: Examples of Mononuclear Catecholate(2-) Complexes and their Geometries

| Metal Ion | Ancillary Ligand(s) | Catecholate Ligand | Resulting Geometry |

| Fe(III) | Linear tridentate 3N ligands | Catechol | Octahedral |

| Fe(III) | Tetradentate tripodal phenolate (B1203915) ligands | Catechol | Octahedral |

| Cu(II) | 4,4'-di-tert-butyl-2,2'-bipyridyl | 3,6-di-tert-butyl-catecholate | Square-planar |

| Ni(II) | 4,4'-di-tert-butyl-2,2'-bipyridyl | 3,6-di-tert-butyl-catecholate | Square-planar |

| Ti(IV) | N,N-dimethylformamide (dmf) | Catecholate | Octahedral |

This table provides examples of mononuclear complexes where catecholate(2-) acts as a bidentate chelating ligand, leading to different coordination geometries depending on the metal center and other coordinated ligands.

Bridging Catecholate(2-) Ligands in Polynuclear Architectures

Catecholate(2-) can also act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. wikipedia.org This bridging can occur in several ways. A common mode involves one of the catecholate oxygen atoms bridging two metal ions, while the other oxygen binds to one of the metals. This μ-oxo bridging is seen in dinuclear rare-earth metal complexes. acs.org In some titanium catecholate complexes, one catechol ligand bridges two titanium centers in a singly bridging chelate μ2-(O,O′,O′) mode. researchgate.net

The formation of these polynuclear structures is often driven by the reaction conditions and the nature of the other ligands present. For example, dinuclear cobalt complexes have been synthesized using a biphenyl-bridged bis(catechol) ligand, where the catecholate moieties bind to two separate cobalt centers. rsc.org The resulting structures can exhibit interesting magnetic and electronic properties arising from the interactions between the metal centers mediated by the bridging catecholate ligand.

Polydentate Catecholate(2-) Ligands and Macrocyclic Assemblies

To create more complex and preorganized structures, multiple catecholate units can be incorporated into a single polydentate ligand. These ligands are designed to bind a metal ion with high affinity and selectivity. Siderophores, which are naturally occurring iron-chelating agents, often feature catecholate groups. nih.govnih.gov Synthetic analogues, such as those incorporating three catecholate units on a tripodal backbone, have been developed to mimic these natural systems. iupac.org

Furthermore, catecholate-containing ligands have been used to construct macrocyclic and cage-like assemblies. researchgate.net These structures are formed through the self-assembly of component molecules, often in high yields. researchgate.net The resulting macrocycles can encapsulate metal ions, and the stability of these complexes is enhanced by the macrocyclic effect, which is an entropically favorable process. libretexts.org For instance, macrocyclic polycatechol ligands with endocyclic binding subunits have been synthesized and shown to form stable ferric complexes. iupac.org

Catecholate(2-) Coordination with Transition Metal Ions

The interaction of catecholate(2-) with transition metals is particularly rich due to the potential for redox activity in both the ligand and the metal. researchgate.netacs.org This can lead to complexes where the formal oxidation states of the metal and ligand are ambiguous, a phenomenon known as ligand non-innocence. acs.orgnih.gov

First-Row Transition Metal Catecholate(2-) Complexes

Complexes of catecholate(2-) with first-row transition metals have been extensively studied. researchgate.netrsc.org The electronic properties of these complexes are often characterized by intense ligand-to-metal charge transfer (LMCT) bands in their UV-vis spectra. researchgate.net The specific color of the complex can vary depending on the metal ion and the number of coordinated catecholate ligands. For example, iron(III) forms colored complexes with catechol, and the color changes with the molar ratio of iron to catechol. researchgate.net

The redox-active nature of both the catecholate ligand and the first-row transition metals can lead to complex electrochemical behavior, with multiple reversible redox steps observed. acs.orgnih.gov These redox events can be either metal-centered or ligand-centered, and the potential at which they occur can be tuned by modifying the substituents on the catecholate ring. acs.orgnih.gov In some cases, mixed-valence complexes containing both catecholate(2-) and the one-electron oxidized semiquinonate(1-) form can be generated. nih.gov

Table 2: Spectroscopic Data for Selected First-Row Transition Metal Catecholate(2-) Complexes

| Metal Ion | Ligand System | Technique | Key Findings |

| Fe(III) | Catechol | UV-Vis Spectroscopy | Formation of 1:1, 1:2, and 1:3 Fe:catechol complexes with distinct colors and absorption maxima. researchgate.net |

| Cu(II) | 3,6-di-tert-butyl-catecholate and bipyridine | EPR Spectroscopy | Anisotropic signals with axial symmetry, characteristic of square-planar Cu(II) compounds. mdpi.com |

| Co(II) | Biphenyl-bridged bis(catechol) and tqa | Magnetic Susceptibility | Valence tautomerism observed, with a transition from a low-spin Co(III) state to a high-spin Co(II) state upon heating. rsc.org |

| V(IV/V) | Substituted Catecholates | EPR and 51V NMR | Characterization of both VO2+ (V(IV)) and VO3+ (V(V)) complexes, with the metrical oxidation state of the catechol ligand being fractional. nih.gov |

This table summarizes key spectroscopic findings for catecholate(2-) complexes with various first-row transition metals, highlighting the techniques used to probe their electronic structure and properties.

Second and Third-Row Transition Metal Catecholate(2-) Complexes

The coordination chemistry of catecholate(2-) with second and third-row transition metals is also well-developed, though perhaps less systematically studied than their first-row counterparts. rsc.orgresearchgate.net Higher oxidation states are generally more accessible for these heavier elements, which can influence the nature of the resulting catecholate complexes. uleth.ca

Molybdenum and tungsten, for example, form a variety of oxo-catecholate complexes. researchgate.netacs.org The structural characterization of these complexes has revealed both mononuclear and polynuclear species. For instance, molybdenum can form dimeric complexes with the formula [Mo2O5L2]2- where L is a catecholate-type ligand. researchgate.net Ruthenium and osmium complexes with dioxolene-type bridging ligands (which includes the catecholate/semiquinone/quinone series) have been synthesized and show rich redox and spectroscopic behavior. The greater spin-orbit coupling in the third-row elements like osmium can lead to more complex electronic spectra compared to their ruthenium analogues.

Late Transition Metal Catecholate(2-) Systems

Catecholate(2-) forms a variety of complexes with late transition metals, exhibiting diverse coordination geometries and electronic properties. The nature of the metal center and the presence of other ligands significantly influence the resulting structure.

Copper(II): Catecholate complexes of copper(II) are of interest as models for copper-containing enzymes. acs.orgnih.gov The coordination environment around the Cu(II) ion can vary. For instance, in some complexes, the copper center adopts a five-coordinate square-pyramidal geometry. researchgate.net In others, a four-coordinate square-planar geometry is observed. researchgate.net The geometry can be influenced by co-ligands. For example, a dinuclear Cu(II) complex with a bridging tetrachloro-o-catecholate ligand has been characterized. acs.org The electronic properties of these complexes are also noteworthy, with some exhibiting a dynamic Jahn-Teller distortion. researchgate.netrsc.org

Nickel(II): Nickel(II) catecholate complexes can exist in both high-spin octahedral and low-spin square-planar geometries. acs.orgacs.orgnih.gov The presence of coordinated solvent molecules, such as water, tends to favor the formation of paramagnetic, octahedral complexes like Na₂[trans-(H₂O)₂(cat)₂Ni(II)]·12H₂O. acs.orgacs.orgnih.gov In this complex, the average Ni-O bond distances are 2.044(3) Å for the catecholate oxygens and 2.162(3) Å for the water molecules. acs.orgnih.gov Conversely, in less coordinating solvents or at higher temperatures, diamagnetic, square-planar complexes such as Na₂[(cat)₂Ni(II)]·2DMF are formed, with a shorter average Ni-O(catecholate) distance of 1.863(3) Å. acs.orgacs.org The choice of co-ligands, such as 1,4-disubstituted-1,4-diazabutadienes, can also lead to square-planar nickel(II) catecholate complexes. ias.ac.in Some nickel(II) complexes of phenol-based ligands have shown catecholase-like activity, proceeding through a radical pathway. rsc.org

Cobalt(II): Cobalt(II) also forms four-coordinate catecholate complexes with co-ligands like 1,4-disubstituted-1,4-diazabutadienes. ias.ac.in X-ray crystallography of a complex with 1,4-bis-(2,6-di-iso-propylphenyl)-2,3-dimethyl-1,4-diazabutadiene-1,3 revealed a square-planar environment for the cobalt. ias.ac.in Studies on heteroleptic cobalt(II) complexes with diisopropyl-1,4-diaza-1,3-butadiene have shown the presence of both tetrahedral (high-spin) and planar (low-spin) coordination environments in the solid state. colab.ws

Other Late Transition Metals: Catecholate complexes with other late transition metals, such as rhodium, have also been investigated. nsf.gov

Coordination of Catecholate(2-) with Main Group Elements

Catecholate(2-) readily forms complexes with main group elements, particularly those in Groups 13 and 14, showcasing a range of coordination numbers and geometries.

Group 13 and 14 Element Catecholate(2-) Complexes

Group 13: Boron forms well-defined catecholate complexes. Aluminum catecholate complexes have also been studied.

Group 14: Silicon, germanium, and tin are known to form stable catecholate complexes. researchgate.net

Silicon: Silicon can form both neutral and anionic catecholate complexes. The neutral complex, [Si(cat)₂], can be synthesized and, in the presence of a coordinating solvent like THF, forms an octahedral complex, [Si(cat)₂]·2THF, where the silicon atom is coordinated to four catecholate oxygen atoms and two THF oxygen atoms. acs.org Anionic tris(catecholato)silicate complexes, such as Li₂[Si(cat)₃], have also been prepared and structurally characterized, revealing an octahedral arrangement of six catecholate oxygen atoms around the silicon center. acs.org These complexes have applications in the synthesis of hybrid organic-inorganic materials. mdpi.com The formation of tris(catecholato)silicate has been observed during the hydrolysis of an alkyl bis(catecholato)silicate. mdpi.com

Germanium: Germanium dioxide reacts with catechol derivatives to form both tetra- and hexa-coordinated complexes. researchgate.net Organogermanium(IV) catecholate complexes have been synthesized and their antioxidant activity has been investigated. mdpi.com

Tin: Tin(IV) can form mixed-ligand catecholate complexes. For example, tin(II) bis-iminophenolates react with o-benzoquinones to yield tin(IV) catecholato-bis-iminophenolates. mdpi.com These complexes exhibit electrochemical redox transformations involving both the catecholate and other ligands. mdpi.com Tin catalyst complexes with catechol have been explored for their use in coatings. google.com

Other Main Group Metal Catecholate(2-) Systems

Bismuth(III): Bismuth(III) forms complex catecholate adducts. One such complex, (NH₄)₂[Bi₂(C₆H₄O₂)₄]·(C₆H₆O₂)₂·2H₂O, features a dimeric anion with two five-coordinate bismuth centers bridged by a catecholate oxygen. publish.csiro.auresearchgate.netpublish.csiro.au The Bi-O bond lengths within the chelated catecholate ligands are in the range of 2.150(3) to 2.322(4) Å, while the bridging Bi-O bond is longer at 2.653(3) Å. publish.csiro.auresearchgate.netpublish.csiro.au The structure is further stabilized by hydrogen bonding. publish.csiro.auresearchgate.netpublish.csiro.au

Antimony(III): Antimony(III) catecholate complexes typically feature a distorted pseudo-trigonal-bipyramidal coordination geometry, with the stereochemically active lone pair of electrons occupying a position in the trigonal plane. publish.csiro.au The molecular structures of triphenylantimony(V) catecholates have been determined, showing a distorted octahedral coordination environment for the antimony atom in some cases. researchgate.net

Ligand Field Effects and Geometric Distortions in Catecholate(2-) Complexes

The coordination of catecholate(2-) can lead to significant ligand field effects and geometric distortions in the resulting complexes. libretexts.org

In manganese(III) (a high-spin d⁴ ion) catecholate complexes, Jahn-Teller distortion is also a significant factor. The small bite angle of the catechol ligand can make it difficult for three catecholate ligands to span all six coordination sites of an octahedron, especially for a Jahn-Teller distorted ion like Mn(III). brandeis.edu This steric constraint can influence the stability and formation of tris(catecholato)manganese(III) complexes. brandeis.edu For Mn(IV), which is smaller than Mn(III), the short bite distance of catechol leads to a trigonal compression of the metal ion. brandeis.edu

Steric strain from bulky substituents on co-ligands can also cause significant distortions in the catecholate rings themselves, causing them to deviate from planarity. acs.org

Influence of Co-ligands on Catecholate(2-) Coordination Environments

The coordination environment of catecholate(2-) is highly susceptible to the influence of co-ligands present in the complex. nih.govzenodo.orgacs.org These co-ligands can affect the stability, geometry, and electronic properties of the resulting mixed-ligand complex.

The stability of ternary complexes can be influenced by the nature of the co-ligand. For instance, in Cu(II) complexes, the presence of a π-accepting ligand like 2,2'-bipyridine (B1663995) can stabilize the binding of a catecholate ligand, which coordinates through two oxygen atoms. ias.ac.in This mutual stabilization leads to a stronger ligand field in the mixed-ligand complex compared to the binary complexes. ias.ac.in The substitution on the catecholate ring also plays a role, with electron-withdrawing groups generally destabilizing the ternary complex and electron-releasing groups increasing its stability. ias.ac.in

Co-ligands can also dictate the coordination geometry. In nickel(II) catecholate systems, the presence of water as a co-ligand leads to octahedral complexes, whereas its absence can result in square-planar geometries. acs.orgacs.orgnih.gov Similarly, in Re(V) and Tc(V) oxo complexes, a [3+2] mixed-ligand approach using a tripodal phosphine (B1218219) ligand and a bidentate catechol-based ligand allows for the synthesis of well-defined complexes. acs.org

The electronic properties of the complex are also tuned by the co-ligands. In heteroleptic nickel(II) complexes with α-diimine and catecholate ligands, intramolecular ligand-to-ligand charge transfer (LL'CT) from the catecholate (donor) to the α-diimine (acceptor) is observed. mdpi.com Modifying the donor ability of the catecholate fragment can significantly alter the energy of this charge transfer. mdpi.com In some cobalt(III) catecholate complexes with bipyridine co-ligands, the oxygen atoms of the catecholate can engage in hydrogen bonding with the solvent, leading to solvatochromic behavior. rsc.org

Electronic Structure and Redox Properties of Catecholate 2 Systems

Ligand Non-Innocence and Redox Isomerism in Catecholate(2-) Complexes

The concept of "non-innocent" ligands is critical to understanding the electronic structure of metal-catecholate complexes. A non-innocent ligand is one where the oxidation state is ambiguous and can actively participate in the redox chemistry of the complex. mdpi.comwikipedia.org Catecholates and their related 1,2-dioxolenes are classic examples of such ligands. wikipedia.org This non-innocence means that redox processes may be centered on the ligand rather than the metal, or shared between them, making the formal oxidation state assignment of the central metal atom challenging. mdpi.com This behavior gives rise to redox isomerism, where two or more isomers of a complex exist that differ only in the distribution of electrons between the metal and the ligand. capes.gov.brresearchgate.net

Catecholate ligands are renowned for their ability to exist in three distinct, interconvertible oxidation states: the dianionic catecholate(2-) (cat), the monoanionic semiquinonate(1-) radical (SQ), and the neutral quinone(0) (Q). capes.gov.brnsf.gov This redox activity allows the ligand to act as an electron reservoir in transition metal complexes. nsf.gov The reversible oxidation of the coordinated catecholate to the semiquinonate form is a common feature observed in the cyclic voltammetry of these complexes. nsf.govnih.gov This redox flexibility is fundamental to the diverse reactivity and electronic properties of their metal complexes. For instance, in certain cobalt complexes, the oxidation of the metal from Co(II) to Co(III) occurs before the oxidation of the catecholate ligand. capes.gov.br

Table 1: Redox States of Dioxolene Ligands This table outlines the three principal oxidation states of catechol-type ligands.

| Oxidation State | Name | Abbreviation | Charge |

|---|---|---|---|

| Dianion | Catecholate | cat | 2- |

| Radical Anion | Semiquinonate | SQ | 1- |

| Neutral | Quinone | Q | 0 |

A fascinating manifestation of redox isomerism is valence tautomerism (VT), which involves a reversible intramolecular electron transfer between a metal center and a redox-active ligand like catecholate. researchgate.netacademie-sciences.frmdpi.com This equilibrium between two distinct electronic isomers, or valence tautomers, can be triggered by external stimuli such as temperature, pressure, or light, leading to significant changes in the complex's color, magnetism, and structure. researchgate.netacademie-sciences.fr

The most studied examples of VT involve cobalt-dioxolene complexes, which can interconvert between a low-spin cobalt(III)-catecholate (LS-Co³⁺-cat²⁻) form and a high-spin cobalt(II)-semiquinonate (HS-Co²⁺-SQ¹⁻) form. researchgate.net The stability of these tautomers is influenced by factors like the electronic properties of co-ligands and the nature of the quinone substituents. acs.org This intramolecular electron transfer highlights the electronic delocalization that can occur between the metal d-orbitals and the ligand's frontier π-orbitals. capes.gov.brresearchgate.net In some systems, this delocalization is so extensive that it can mediate long-range magnetic interactions through a process known as spin-dependent delocalization or organic double exchange. nih.govaip.org

Catecholate(2-)/Semiquinone(1-)/Quinone(0) Redox Couple

Electronic Spin States and Magnetic Behavior in Metal-Catecholate(2-) Systems

Both antiferromagnetic (spins oppose) and ferromagnetic (spins align) coupling are observed in metal-catecholate systems. The type of coupling depends on the specific metal, its coordination geometry, and the oxidation state of the dioxolene ligand.

Ferromagnetic Coupling: While less common, ferromagnetic interactions have also been documented. Some (μ-phenoxo)(μ-hydroxo)dicopper(II) complexes can exhibit ferromagnetic coupling between the copper(II) centers. nih.gov Ferromagnetic coupling can also be promoted by organic mixed-valency, as seen in cobalt(III) complexes containing both catecholate and semiquinonate ligands bridged by nitronylnitroxide radicals, where the interaction leads to a high-spin ground state. nih.gov

Table 2: Examples of Magnetic Coupling in Metal-Catecholate Complexes This table presents research findings on magnetic coupling in various metal complexes containing catecholate or its redox partners.

| Complex System | Metal Ion(s) | Ligand State(s) | Coupling Type | Resulting Spin State | Citation |

|---|---|---|---|---|---|

| cis-[Cr(HMC)(SQ)]²⁺ | Cr³⁺ (S=3/2) | SQ (S=1/2) | Antiferromagnetic | S = 1 | nsf.gov, nih.gov |

| Hexanuclear Mn Cluster | Mn(II)/Mn(III) | Catecholate | Antiferromagnetic | - | nih.gov |

| [Cu(L2)(N₃)]₂ | Cu(II) | Catecholase-like | Ferromagnetic | - | nih.gov |

| NN-SQ-Co(III)(py)₂Cat-NN | Co(III) (diamagnetic) | SQ (S=1/2), Cat (S=0) | Ferromagnetic | S = 3/2 (quartet) | nih.gov |

| Tri-nuclear Co complex | Co(II) | Catecholate | Antiferromagnetic | - | nih.gov |

| Tri-nuclear Ni complex | Ni(II) | Catecholate | Ferromagnetic | - | nih.gov |

The arrangement of d-electrons in a transition metal complex can result in either a high-spin or a low-spin configuration, which is determined by the balance between the crystal field splitting energy (Δ) and the electron pairing energy (P). fiveable.me Strong-field ligands cause a large split (Δ > P), favoring low-spin states, while weak-field ligands cause a small split (Δ < P), favoring high-spin states. fiveable.me

In catecholate chemistry, the spin state is intimately linked with valence tautomerism. The classic Co(III)/Co(II) dioxolene system involves a transition between a diamagnetic, low-spin d⁶ Co(III) ion in the catecholate form and a paramagnetic, high-spin d⁷ Co(II) ion in the semiquinonate form. researchgate.netresearchgate.net For other metals, like iron, the situation can be more nuanced. Studies on a series of catecholatoiron(III) complexes demonstrated that introducing electron-withdrawing groups to ancillary ligands can shift the spin equilibrium from a predominantly high-spin state to a low-spin state. nih.gov Theoretical calculations on tris-catecholato iron complexes have shown that high-spin states are generally more stable than intermediate or low-spin states for both Fe(II) and Fe(III). scirp.orgresearchgate.net

Table 3: Calculated Relative Energies for Spin States of [Fe(cat)₃]ⁿ⁻ Complexes in Gas Phase Data from theoretical studies showing the relative stability of different spin states for tris-catecholato iron complexes. The high-spin (HS) state is the ground state (0 kcal·mol⁻¹).

| Complex | Spin State | Relative Energy (kcal·mol⁻¹) | Citation |

|---|---|---|---|

| [Fe(cat)₃]⁴⁻ (Fe²⁺) | Low-Spin (LS) | 12.15 | researchgate.net |

| [Fe(cat)₃]⁴⁻ (Fe²⁺) | Intermediate-Spin (IS) | 9.29 | researchgate.net |

| [Fe(cat)₃]³⁻ (Fe³⁺) | Low-Spin (LS) | 7.40 | researchgate.net |

| [Fe(cat)₃]³⁻ (Fe³⁺) | Intermediate-Spin (IS) | 6.57 | researchgate.net |

Antiferromagnetic and Ferromagnetic Coupling Mechanisms

Metal-Ligand and Ligand-Ligand Charge Transfer Phenomena

The electronic spectra of metal-catecholate complexes are often dominated by intense charge transfer (CT) transitions. These can occur between the metal and the ligand (MLCT or LMCT) or between two different ligands (LL'CT).

Ligand-to-Ligand Charge Transfer (LL'CT) is prominent in heteroleptic complexes containing both an electron-donor ligand and an electron-acceptor ligand. rsc.org In "α-diimine-MII-catecholate" type complexes (where M=Ni, Pd, Pt), the dianionic catecholate serves as the electron donor and the neutral α-diimine ligand acts as the acceptor. mdpi.comresearchgate.netmdpi.com These systems are characterized by an intense LL'CT absorption band, corresponding to the photoinduced transfer of an electron from the HOMO, localized on the catecholate, to the LUMO, localized on the diimine acceptor. researchgate.netmdpi.com The energy of this LL'CT band can be tuned by modifying the donor and acceptor ligands or the metal center. mdpi.comacs.org A square-planar geometry is often crucial for facilitating efficient LL'CT. mdpi.comresearchgate.net

In other systems, Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT) can be observed. capes.gov.br For example, in some platinum complexes with soft donor ligands like dithiolates, significant mixing between metal d-orbitals and ligand π-orbitals leads to a transition with mixed metal-ligand-to-ligand charge-transfer (MMLL'CT) character. rsc.org Furthermore, in mixed-valence systems containing both a catecholate and a semiquinonate ligand, an intervalence charge transfer (IVCT) band can appear, corresponding to electron transfer between the two different oxidation states of the dioxolene ligand. osti.gov

Electronic Transitions and Optical Absorption Profiles

The optical absorption spectra of catecholate(2-) complexes are characterized by distinct electronic transitions that are sensitive to the metal center, substituents on the catechol ring, and the solvent environment.

A prominent feature in many catecholate complexes is a low-energy charge-transfer (CT) band. rsc.org In platinum(II) diimine catecholate complexes, this transition is described as a mixed metal-ligand-to-ligand charge transfer (MMLL'CT), with the highest occupied molecular orbital (HOMO) being primarily catechol-based and the lowest unoccupied molecular orbital (LUMO) localized on the diimine ligand. rsc.org The energy of this transition is tunable; for instance, the inclusion of electron-donating tertiary butyl groups on the catechol ligand destabilizes the HOMO, leading to a red shift in the absorption maximum. rsc.org

Similarly, in platinum(II) complexes with catecholate ligands bearing imide electron-acceptor groups, the lowest-detectable electronic transition is predominantly a ligand-to-ligand charge-transfer (LLCT) from the catechol-centered HOMO to a diimine-based LUMO. nih.gov This transition appears around 530 nm in dichloromethane (B109758) and exhibits strong negative solvatochromism, shifting to lower energy with decreasing solvent polarity. rsc.orgnih.gov

In systems where catecholate is adsorbed on a semiconductor surface like TiO₂, the spectra exhibit intramolecular π→π* transitions of catechol at higher energies (around 4.7 eV) and lower energy bands corresponding to charge transfer from the catecholate to the cluster. researchgate.net The deprotonation of catechol's hydroxyl groups upon binding to TiO₂ can shift the absorption onset to lower energies. acs.org

The nature of the substituents on the catechol ring significantly influences the electronic transitions. Electron-withdrawing halogen substituents (Cl or Br) on the catechol ring lower the energy of the π orbitals, leading to a CT transition at lower energy in cobalt complexes. rsc.org Conversely, electron-donating groups increase the electron density on the ligand's π-system, raising the HOMO energy and resulting in a higher energy transition. rsc.org

Table 1: Electronic Transitions in Selected Catecholate(2-) Complexes

| Complex/System | Transition Type | Wavelength/Energy | Reference |

| Pt(bpy)(cat-imide) | LLCT (catechol-to-diimine) | ~530 nm (in CH₂Cl₂) | nih.gov |

| {(COOⁱPr)₂bpy}Pt(catecholate) | MMLL'CT | ~60 nm red shift with t-butyl groups | rsc.org |

| Catechol on TiO₂ | π→π (intramolecular) | ~4.7 eV | researchgate.net |

| Catechol on TiO₂ | Catechol-to-cluster CT | Low energy bands | researchgate.net |

| Cobalt-tetrahalogenated catechol | CT | Lower energy | rsc.org |

| Cobalt-3,5-di-tert-butylcatechol | CT | Higher energy | rsc.org |

This table is interactive. Click on the headers to sort the data.

Excited State Dynamics and Photophysical Pathways

The excited-state dynamics of catecholate systems are complex and play a crucial role in their photochemistry. For isolated catechol, the lifetime of the first excited singlet state (S₁) is significantly influenced by the solvent and aggregation. chemrxiv.org In a polar solvent like acetonitrile, the S₁ lifetime is much longer (~730 ps) than in a non-polar solvent like cyclohexane (B81311) (~12 ps). chemrxiv.org

Upon photoexcitation, many catecholate complexes exhibit ultrafast dynamics. In an iron(III) catecholate-nitronylnitroxide complex, excitation of the ligand-to-metal charge transfer (LMCT) band populates an Fe(II)-semiquinone (SQ) state. researchgate.net This state likely undergoes rapid intersystem crossing to the ligand field manifold, decaying to a metastable low-spin Fe(III)-catecholate state before returning to the high-spin ground state. researchgate.net

In platinum(II) diimine catecholate complexes, the excited state is emissive in the near-infrared region, originating from a triplet MMLL'CT state with lifetimes in the nanosecond range. acs.org Time-resolved infrared (TRIR) spectroscopy has been instrumental in probing the nature of these excited states, revealing changes in vibrational frequencies of the ligands upon excitation. acs.orgacs.org For instance, in a Pt(II) complex with acetylide and diimine ligands, femtosecond laser excitation leads to a simultaneous red-shift in both the C═O and C≡C vibrational frequencies, tracking the movement of charge density. acs.org

The lifetime of the S₁ state in catechol itself is remarkably short (12.1 ps), which is attributed to efficient H-atom tunneling under the barrier formed by a conical intersection between the S₁ (ππ) state and a nearby dissociative S₂ (πσ) state. researchgate.net

Electrochemical Behavior and Redox Potentials of Catecholate(2-) Complexes

The electrochemical properties of catecholate(2-) complexes are defined by the redox activity of both the catecholate ligand and the metal center. The ligand can exist in three oxidation states: catecholate(2-) (cat), semiquinonate(1-) (SQ), and benzoquinone(0) (BQ).

Reversible and Irreversible Oxidation Processes

The oxidation of catecholate complexes can proceed through reversible or irreversible steps, depending on the metal center, substituents, and solvent. Many organogermanium(IV) catecholates exhibit quasi-reversible one-electron oxidation, forming relatively stable monocationic complexes containing the semiquinone form of the ligand. mdpi.com However, some derivatives with (hetero-)aromatic fragments undergo irreversible electro-oxidation. mdpi.com

Similarly, Pt(II) diimine complexes with catecholate ligands bearing imide groups show a reversible oxidation process centered on the catecholate moiety. nih.gov Macrocyclic Chromium(III) catecholate complexes also display reversible oxidation of the catecholate to the semiquinonate. nsf.gov

In contrast, the electrochemical oxidation of free catechols in aprotic solvents is often irreversible, leading to the formation of the corresponding o-benzoquinone. nih.gov The electrochemical behavior of iron(III) azotochelin, a bis(catecholate) siderophore, reveals an irreversible reductive wave corresponding to the Fe(III)/Fe(II) redox couple. acs.org

The stability of the oxidized species is crucial. For some organogermanium(IV) catecholates, the generated monocationic complex can be unstable and decompose, leading to the formation of o-benzoquinone. mdpi.com

Influence of Substituents and Metal Center on Redox Potentials

The redox potentials of catecholate complexes are highly tunable by modifying the substituents on the catechol ring and changing the metal center.

Substituent Effects: Electron-donating substituents, such as tert-butyl groups, increase the electron density on the catecholate ring, making it easier to oxidize and thus shifting the redox potential to more negative values. rsc.org Conversely, electron-withdrawing groups, like halogens, make the ligand more difficult to oxidize, resulting in a shift of the redox potential to more positive values. rsc.org This is because electron-withdrawing groups stabilize the reduced catecholate form relative to the oxidized semiquinone form. rsc.org The reversible binding of borinic acids to catechol to form boron 'ate' complexes also alters the electron density on the catechol oxygen atoms, thereby tuning the oxidation potential. researchgate.netnih.gov

Metal Center Effects: The nature of the metal center significantly influences the redox potential. For instance, the oxidation potentials of organogermanium(IV) catecholates are shifted to more anodic (positive) regions compared to the corresponding antimony(V) and tin(IV) complexes, indicating a more rigid Lewis acidic nature of the [R'₂Ge]²⁺ fragment. mdpi.com In a series of oxidovanadium complexes, the reduction potentials for the V(IV)/V(III) couple vary depending on the substituents on both the catecholate and another ancillary ligand. nih.gov The redox potentials of iron complexes can also be "tuned" by varying substituents on the ligand framework. uni-regensburg.de

Table 2: Redox Potentials of Selected Catecholate(2-) Complexes

| Complex/System | Redox Process | Potential (V vs. ref) | Influence | Reference |

| Organogermanium(IV) catecholates | Oxidation (Cat → SQ) | 0.5 to 2.0 (vs. Ag/AgCl/KCl) | Substituents on Ge and catechol | mdpi.com |

| Cobalt-tetrachlorocatechol | Oxidation (Cat → SQ) | Positive shift | Electron-withdrawing Cl | rsc.org |

| Cobalt-3,5-di-tert-butylcatechol | Oxidation (Cat → SQ) | ~ -0.6 (vs. Fc⁺/Fc) | Electron-donating t-butyl | rsc.org |

| Pt(bpy*)(cat-imide) | Oxidation (Cat → SQ) | +0.07 to +0.14 (vs. Fc⁺/Fc) | Imide group | nih.gov |

| Cr(HMC)(catecholate) | Oxidation (Cat → SQ) | Reversible waves | Macrocyclic ligand | nsf.gov |

| Fe(III) Azotochelin | Reduction (Fe³⁺ → Fe²⁺) | -0.660 (vs. Ag/AgCl) | Bis(catecholate) siderophore | acs.org |

| Oxidovanadium complexes | Reduction (V⁴⁺ → V³⁺) | -0.58 to -0.87 (vs. Fc⁺/Fc) | Substituents on ligands | nih.gov |

This table is interactive. Click on the headers to sort the data.

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Catecholate(2-) Analysis

Vibrational spectroscopy is instrumental in defining the bonding environment within catecholate(2-) complexes, particularly the nature of the catecholate ligand itself and its interaction with metal centers.

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the vibrational modes of chemical bonds within a molecule. mdpi.com For catecholate(2-) complexes, FT-IR spectra provide a molecular fingerprint, revealing characteristic vibrations of the catecholate ligand and the crucial metal-oxygen (M-O) bonds. mdpi.comlibretexts.org

The disappearance of the ν(OH) vibrational bands, typically observed in the free catechol ligand, confirms the deprotonation and coordination of the phenolic oxygens to a metal center upon complex formation. dergipark.org.tr Shifts in the stretching frequencies of the C=N group in Schiff base complexes containing a catecholate moiety can indicate the coordination of the ligand to the metal, as the electron-withdrawing effects of the metal can weaken the C=N bond. dergipark.org.tr

The analysis of FT-IR spectra is crucial for understanding the structural evolution of metal-organic complexes. uwaterloo.ca For instance, in organogermanium(IV) catecholate complexes, FT-IR spectroscopy, alongside other techniques, confirms the structure of the synthesized compounds. mdpi.com Similarly, in a bismuth-based catecholate metal-organic framework (MOF), a peak at 685 cm⁻¹ in the FT-IR spectrum was attributed to the vibration of Bi-O entities, providing evidence for the formation of the framework. rsc.org In situ Attenuated Total Reflectance (ATR)-FTIR studies have been employed to identify intermediates in catalytic reactions, such as the formation of *COOH species during the CO₂ electroreduction by a bismuth-catecholate framework, indicated by signals around 1379 and 1410 cm⁻¹. rsc.org

Characteristic bands in the infrared spectrum can help distinguish between different oxidation states of the dioxolene ligand (catecholate, semiquinone, quinone). For example, bands around 1220 and 1439 cm⁻¹ are characteristic of mixed-valence semiquinone-catecholate complexes, while bands near 1100 and 1480 cm⁻¹ are generally observed for catecholate-based transition metal complexes. scielo.br The C-O stretching vibration (νCO) involving the iron-bonded oxygen in a pyrocatechol (B87986) complex was assigned to a band at 1439 cm⁻¹. scielo.br

The far-infrared region of the spectrum (400–10 cm⁻¹) is particularly useful for studying metal-ligand vibrations. libretexts.org Metal-oxygen bond peaks typically appear in the 800–400 cm⁻¹ range. mdpi.com For example, in a study of catechol adsorption on metal oxides, in situ ATR-FTIR measurements indicated that catechol binds as an inner-sphere complex on Fe₂O₃, TiO₂, and Cr₂O₃ substrates. nih.gov

Table 1: Selected FT-IR Vibrational Frequencies for Catecholate(2-) and Related Complexes

| Complex/Species | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Bismuth-catecholate MOF | 685 | Bi-O vibration | rsc.org |

| Bismuth-catecholate MOF with CO₂ | ~1379, 1410 | *COOH intermediate formation | rsc.org |

| Iron-pyrocatechol complex | 1439 | C-O stretching (νCO) | scielo.br |

| Mixed-valence semiquinone-catecholate complexes | 1220, 1439 | Characteristic ligand bands | scielo.br |

| Catecholate-based transition metal complexes | 1100, 1480 | Characteristic ligand bands | scielo.br |

| Schiff base complexes | 1592–1613 | Shifted ν(C=N) upon coordination | dergipark.org.tr |

Raman spectroscopy provides complementary information to FT-IR, and its utility is significantly enhanced by resonance and pre-resonance effects for studying catecholate(2-) complexes. semi.ac.cnhoriba.com When the excitation laser wavelength is close to or coincident with an electronic transition of the molecule, a phenomenon known as resonance Raman (RR) occurs, leading to a dramatic enhancement of the intensities of specific Raman bands. semi.ac.cn This selectivity makes RR spectroscopy a powerful tool for probing the vibrational modes associated with the chromophore, which in this context is often the catecholate-to-metal charge-transfer unit. semi.ac.cn

Pre-resonance Raman, where the laser excitation is set just below the electronic transition, can also provide enhancement while minimizing the risk of fluorescence, which can obscure the Raman signal. edinst.comstfc.ac.uk This technique has been used to study the nature of frontier orbitals in transition metal complexes. stfc.ac.uk

In the study of catecholate complexes, RR spectroscopy has been instrumental. For instance, in recombinant human tyrosine hydroxylase complexed with catechol, RR studies, aided by isotopic labeling, unambiguously assigned the low-frequency vibration bands. nih.gov It was shown that bands at 631 cm⁻¹ and 592 cm⁻¹ involve the oxygens at the 4- and 3-positions of the catecholate ring, respectively, while a band around 528 cm⁻¹ represents a chelated mode. nih.gov These studies also clarified that bands at 1275 cm⁻¹ and 1320 cm⁻¹ are primarily ring vibrations, not C-O stretching modes as previously thought. nih.gov

Density Functional Theory (DFT) calculations are often used to support the assignment of Raman bands. For example, DFT-computed pre-resonance Raman spectra of [Fe(Cat)₃]³⁻ helped assign resonance-enhanced peaks between 460 and 700 cm⁻¹ to vibrations of the C-O groups bonded to the iron center. researchgate.net Specifically, a peak at 547 cm⁻¹ was assigned to a δ(O-C-C) chelate mode, and peaks at 591 and 638 cm⁻¹ to ν(Fe-O) vibrations. researchgate.net Similarly, ultraviolet resonance Raman (UVRR) studies on catechol 1,2-dioxygenase assigned a feature at 1550 cm⁻¹ to the dianionic catecholate mode 8a, based on spectra of the model compound ferric tris(catecholate). nih.gov

Table 2: Selected Resonance Raman Frequencies for Catecholate(2-) Complexes

| Complex/System | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| [Fe(Cat)₃]³⁻ | 547 | δ(O-C-C) chelate mode | researchgate.net |

| [Fe(Cat)₃]³⁻ | 591, 638 | ν(Fe-O) | researchgate.net |

| Catechol 1,2-dioxygenase-catechol complex | 1550 | Catecholate mode 8a | nih.gov |

| Tyrosine hydroxylase-dopamine complex | 631 | Involves oxygen at 4-position | nih.gov |

| Tyrosine hydroxylase-dopamine complex | 592 | Involves oxygen at 3-position | nih.gov |

Time-Resolved Infrared (TRIR) spectroscopy is a pump-probe technique that allows for the study of the vibrational structure of short-lived electronically excited states. unipr.itacs.org In a TRIR experiment, an ultrashort laser pulse (pump) excites the molecule to a higher electronic state, and a subsequent, time-delayed infrared pulse (probe) measures the vibrational spectrum of the transient species. unipr.it This provides direct information on the excited-state structure and its evolution over time, typically on the picosecond to microsecond timescale. nih.gov

TRIR has been successfully applied to investigate the excited-state dynamics of platinum(II) diimine catecholate complexes. nih.govacs.org These studies have characterized the lowest-energy catecholate-to-bipyridine ligand-to-ligand charge-transfer (LL'CT) excited states. nih.gov The TRIR spectra show transient bands corresponding to the bipyridine radical anion and the semiquinone species, which are formed upon photoexcitation. nih.gov The decay of these transient signals allows for the determination of the excited-state lifetime, revealing that back electron transfer to the ground state occurs within hundreds of picoseconds. nih.govrsc.org

For example, in a study of a mononuclear complex [Pt(Bu₂cat)(4,4'-R₂-bipy)], TRIR spectroscopy identified transient bands associated with the bpy radical anion and semiquinone, with back-electron-transfer occurring in hundreds of picoseconds. nih.gov For a related platinum catecholate complex, TRIR measurements determined the lifetime of the charge-transfer excited state to be 250 (±50) picoseconds. rsc.org These investigations represent the first detailed analysis of the excited-state behavior in this class of platinum(II) catecholate complexes using ultrafast spectroscopic techniques. nih.govacs.org

Raman Spectroscopy: Resonance and Pre-resonance Enhancement

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing key information on the electronic structure, bonding, and photophysical properties of catecholate(2-) complexes.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of outer electrons. shu.ac.uk For catecholate(2-) complexes, UV-Vis spectra are dominated by several types of electronic transitions, including intra-ligand (π-π*) transitions and charge-transfer (CT) transitions. mdpi.comrsc.org

The lowest energy absorption maximum of catechol shifts from 275 nm to 289 nm upon deprotonation to the monoanion, and further to 308 nm for the dianion (catecholate(2-)). nih.gov Upon coordination to a metal ion like Fe(III) in [Fe(Cat)₂]³⁻, this absorption is significantly blue-shifted to 290 nm. nih.gov

A systematic study of first-row transition metal complexes with catecholate and tironate ligands revealed characteristic UV-Vis spectra for mono-, bis-, and tris-ligated complexes. rsc.orgresearchgate.net These spectra often feature intense ligand-to-metal charge-transfer (LMCT) bands in the visible region, which are responsible for the vibrant colors of many of these complexes. rsc.org For example, the binding of catechol to Fe(III) in catechol 1,2-dioxygenase results in the appearance of catecholate-to-iron charge transfer transitions above 500 nm. nih.gov In some mixed-valence iron(III)(semiquinone)(catecholato) complexes, an intervalence transfer band is observed in the electronic absorption spectrum, substantiating their electronic structure. illinois.edu

In platinum(II) diimine catecholate complexes, the electronic absorption spectra are characterized by intense, low-energy absorption bands assigned to catecholate-to-diimine ligand-to-ligand charge-transfer (LL'CT) transitions. nih.gov The position of these bands can be influenced by the solvent. illinois.edu For instance, cobalt(II) complexes with catecholate and 1,4-diaza-1,3-butadiene ligands show a red shift in the LL'CT band in the solid state compared to in solution. mdpi.com

Table 3: Representative UV-Vis Absorption Maxima (λ_max) for Catecholate Species and Complexes

| Species/Complex | λ_max (nm) | Transition Type / Notes | Reference |

|---|---|---|---|

| Catechol | 275 | L_b (π-π*) | nih.gov |

| Catecholate(1-) monoanion | 289 | L_b (π-π*) | nih.gov |

| Catecholate(2-) dianion | 308 | L_b (π-π*) | nih.gov |

| [Fe(Cat)₃]³⁻ | 290 | Perturbed intra-ligand | nih.gov |

| C12O-catecholate complex | >500 | Catecholate-to-iron CT | nih.gov |

| [Pt(Bu₂cat)(bpy)] | Low energy bands | LL'CT | nih.gov |

While many simple catecholate complexes are non-emissive, certain structural modifications and complex formations can induce fluorescence or phosphorescence. figshare.comscispace.com Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state.

For instance, heterodinuclear rhodium and iridium complexes containing a masked catecholate ligand, where the catecholate is π-bonded to an organometallic Cp*Ru(II) moiety, are emissive at room temperature in both solution and the solid state. figshare.comscispace.com This is in contrast to typical complexes with 1,2-dioxolene chelates, which are generally non-emissive. figshare.com The iridium complex [(F₂ppy)₂Ir(η-Cat)] displays blue-shifted emission at 77 K, while the corresponding rhodium complex shows a red-shifted emission. figshare.com

The fluorescence of a ligand can be significantly altered upon complexation. A Cu(II) complex with a tetradentate Schiff base ligand containing a catechol-like moiety exhibited a remarkable blue shift in its emission maximum (Δλ = 90 nm) from 535 nm for the free ligand to 445 nm for the complex. mdpi.com Similarly, zinc(II) complexes with phenol-based N,O-donor ligands can emit bright blue and green luminescence in DMSO solution at room temperature, with emission maxima ranging from 428 to 497 nm. researchgate.net A specific mononuclear tetrahedral Zn(II) complex showed a strong emission band at 455 nm. researchgate.net

The luminescence properties can also be exploited for sensing applications. The complexation of catechol with 2-anthrylboronic acid in water leads to a 20-fold reduction in fluorescence intensity, providing a basis for a fluorescent chemosensor. nih.gov Furthermore, a self-assembled supramolecular complex with a titanium(IV) catecholate core and gadolinium(III) ions exhibits broad-band green emission upon UV irradiation, with a maximum at 490 nm, highlighting its potential as an optical imaging agent. nih.gov

Fluorescence Spectroscopy and Luminescence Properties

Magnetic Resonance Techniques

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying species with unpaired electrons, such as organic radicals and transition metal complexes with non-zero spin states. In the realm of catecholate chemistry, EPR is crucial for identifying and characterizing radical intermediates and for determining the electronic structure and spin state of metal centers.

EPR has been instrumental in studying the redox activity of catecholate ligands. The one-electron oxidation of a catecholate(2-) ligand yields a semiquinone(1-) radical anion, which is EPR active. This transition is fundamental to the function of certain enzymes and the reactivity of many synthetic complexes. For example, in the study of iron(III) catecholate complexes that model catechol dioxygenase enzymes, EPR spectroscopy is used to monitor changes in the iron center and the ligand upon substrate binding and reaction with oxygen. nih.govacs.orgacs.org These studies have shown that the spin state of the Fe(III) center (high-spin or low-spin) can be influenced by the substituents on the catecholate ligand and the coordination environment, which in turn affects the reactivity. nih.govacs.org

Furthermore, EPR has been used to investigate the formation of organic radicals in various systems. When iron is complexed with a peptide containing 3,4-dihydroxyphenylalanine (DOPA), a catechol derivative, exposure to air leads to a decrease in the high-spin Fe(III) signal and the emergence of an organic radical signal, as observed by EPR. nih.gov This process is relevant to the formation of adhesive cross-links in marine mussels. nih.gov Spectroelectrochemical EPR studies on platinum(II) diimine catecholate complexes have allowed for the characterization of the radical species formed upon one-electron oxidation, confirming the formation of a semiquinone radical coordinated to the platinum center. nih.govnih.gov

EPR is also a key tool for investigating spin-crossover phenomena in ferric catecholate complexes. rsc.org By varying temperature, the transition between high-spin and low-spin states can be monitored by the distinct changes in the EPR spectrum, providing insight into the magnetic properties of these materials. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution and the solid state. For diamagnetic catecholate complexes, ¹H and ¹³C NMR provide detailed information about the connectivity and symmetry of the molecule.

In the study of organogermanium(IV) catecholates, ¹H and ¹³C NMR spectroscopy, in conjunction with other techniques, confirmed the proposed structures of a series of newly synthesized complexes. mdpi.com Similarly, for heterobactin siderophores, which are mixed catecholate-hydroxamate ligands, NMR spectroscopy was essential for the complete structural elucidation, revealing a unique peptide bond involving a 2,3-dihydroxybenzoate moiety. nih.gov

For paramagnetic catecholate complexes, such as those containing Fe(III) or other transition metals with unpaired electrons, NMR spectra can be more complex due to large chemical shifts and line broadening. However, these paramagnetic shifts can provide valuable information about the electronic structure and spin delocalization. In a series of catecholatoiron(III) complexes, paramagnetic ¹H NMR shifts were used to evaluate the degree of spin delocalization onto the catecholate ligand. nih.govacs.org This analysis revealed that the semiquinonatoiron(II) character is more significant in the low-spin state compared to the high-spin state, a key finding for understanding the reactivity of these complexes with oxygen. nih.govacs.org

⁵¹V NMR has proven to be particularly sensitive to the electronic environment in oxovanadium(V) catecholato complexes. nih.gov The isotropic ⁵¹V NMR chemical shifts in these non-innocent complexes span a wide range, from -200 ppm to +400 ppm, and are highly dependent on the electronic nature of the substituents on the catecholate ring. nih.gov Electron-donating groups lead to a downfield shift, while electron-withdrawing groups cause an upfield shift, demonstrating the utility of ⁵¹V NMR in probing the electronic structure of these systems. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Spin States

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which is fundamental to understanding the structure and function of catecholate-containing compounds.

A vast number of catecholate complexes have been characterized by SCXRD, revealing a rich diversity of structural motifs. For example, the crystal structures of a series of titanium catecholates showed them to be dimeric in the solid state, with a catecholate ligand bridging two titanium centers. nih.gov The molecular structure of a heteroleptic cobalt(II) complex with both catecholate and 1,4-diaza-1,3-butadiene ligands was determined to have an almost perfect square planar coordination environment around the cobalt ion. mdpi.com

SCXRD has been crucial in establishing the structures of complex systems like metal-catecholate (M-CAT) frameworks. The structure of Co-CAT-1, a two-dimensional porous framework, was solved using synchrotron SCXRD, revealing an octahedral coordination environment for the cobalt atoms, which are linked by tricatecholate ligands. berkeley.edu In the study of ferric catecholate complexes exhibiting spin-crossover behavior, SCXRD analyses at different temperatures (e.g., 100 K and 293 K) provided direct evidence of the structural changes accompanying the spin transition. rsc.org

The technique has also been applied to organometallic catecholates, such as those of germanium(IV) and tin(IV), providing definitive structural proof for these tetracoordinate compounds. mdpi.comresearchgate.net Furthermore, SCXRD has been used to characterize catechol-O-methyltransferase (COMT) enzyme-inhibitor complexes, offering detailed views of the active site and the binding mode of catechol-based inhibitors. nih.govjst.go.jp

The table below summarizes selected crystallographic data for various catecholate-containing compounds, illustrating the precise structural information obtainable from SCXRD.

| Compound | Space Group | Unit Cell Parameters | Key Structural Feature | Reference |

|---|---|---|---|---|

| (3,6-Cat)Co(i-Pr-DAD) | R-3 | a = b = 32.55 Å, c = 12.01 Å, α = β = 90°, γ = 120° | Square planar Co(II) coordination | mdpi.com |

| Co-CAT-1 | P3̅c1 | a = b = 22.1 Å, c = 6.4 Å, α = β = 90°, γ = 120° | 2D extended framework with octahedral Co(II) | berkeley.edu |

| [Fe(TPA)(3,6-DBCat)]PF₆ | P2₁/c | a = 12.23 Å, b = 22.45 Å, c = 15.01 Å, β = 109.4° | Distorted octahedral Fe(III) center | rsc.org |

| (NH₄)₃[NbO(cat)₃]∙4H₂O | C2/c | a = 18.27 Å, b = 11.23 Å, c = 21.01 Å, β = 106.3° | Heptacoordinated Nb(V) with a distorted capped trigonal prismatic geometry | mdpi.com |

| S-COMT–SAM–BIA 8-176 complex | P2₁ | a = 52.77 Å, b = 79.63 Å, c = 61.54 Å, β = 91.14° | Enzyme-inhibitor complex with two molecules in the asymmetric unit | nih.gov |

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze polycrystalline materials. creative-biostructure.com Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on powdered samples, making it ideal for the characterization of bulk materials. libretexts.org The resulting diffraction pattern serves as a unique "fingerprint" for a crystalline phase, allowing for phase identification, determination of phase purity, and analysis of crystallite size and strain. icdd.com

In the study of metal-catecholate (M-CAT) frameworks, PXRD is routinely used to confirm the phase purity of the synthesized bulk material. For instance, the PXRD pattern of as-synthesized Ni-CAT-1 was compared to the pattern simulated from the single-crystal data of the isostructural Co-CAT-1, confirming that both materials possess the same crystal structure. berkeley.edu Similarly, in the development of porphyrin-based metal-organic frameworks with catecholate coordination, PXRD is essential for confirming the formation of the desired crystalline phase and for monitoring its stability under various conditions. rsc.orgrsc.org

PXRD is also a key tool for studying solid-state reactions and transformations. The progress of a reaction can be followed by taking PXRD patterns at different time points to identify the phases present. Furthermore, it is used to ensure that no polymorphic transitions or changes in crystal form occur during processing or formulation, which is particularly important in materials science and the pharmaceutical industry. icdd.commdpi.com For example, studies on the crystallization of catechol from different solvents used PXRD to confirm that all samples were of the same crystal form, ruling out polymorphism. mdpi.com

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

Other Advanced Spectroscopic Approaches (e.g., X-ray Absorption Spectroscopy (XAS) for Metal-Ligand Bonding)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for elucidating the electronic and geometric structure of metal-catecholate complexes. nih.govosti.gov This method is particularly valuable for probing the nature of the metal-ligand bond, providing insights into coordination numbers, bond lengths, and the oxidation state of the metal center. nih.govmdpi.com XAS is broadly divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). nih.govosti.gov

The XANES region provides information on the oxidation state and coordination geometry of the absorbing metal atom. nih.govdesy.de For instance, the pre-edge features in the K-edge spectra are sensitive to the coordination number and symmetry of the metal center. nih.gov Studies on iron(II) catecholate complexes have utilized the intensities of the 1s→3d transitions in the pre-edge spectra to confirm a five-coordinate Fe(II) center. nih.gov Furthermore, shifts in the absorption edge energy can indicate changes in the metal's oxidation state, as observed in the analysis of iron oxidation states in the cuticle of mussel byssus threads containing Fe-catecholate complexes. researchgate.net

The EXAFS region yields information about the local atomic environment of the absorbing atom, including bond distances and coordination numbers of the neighboring atoms. nih.gov Analysis of the EXAFS region for the enzyme catechol 2,3-dioxygenase revealed five N/O ligand atoms at a distance of 2.09 Å from the Fe(II) center in its uncomplexed form. nih.gov Upon binding of catecholate, a change in the coordination environment was observed, with one N/O atom at 1.93 Å and four N/O ligands at 2.10 Å. nih.gov This shorter bond length was attributed to the deprotonated hydroxyl group of the coordinated catecholate. nih.gov

Metal L-edge XAS is another variant of the technique that probes transitions from 2p core orbitals to unoccupied 3d valence orbitals, offering a direct measure of the covalency in metal-ligand bonds. nih.govresearchgate.net This method has been instrumental in understanding the high stability of siderophore model complexes like [Fe(cat)3]3-. nih.govnih.gov By quantifying the differential orbital covalency—the distribution of ligand character in the metal's d orbitals—researchers have been able to evaluate the contributions of σ- and π-donor bonding to the remarkable stability of these iron-catecholate complexes. researchgate.netnih.govacs.org

Detailed research findings from XAS studies on catecholate complexes have provided crucial data on their structure and bonding. For example, in a study of tris(catecholato)chromate(III/IV/V) complexes, XANES and EXAFS data demonstrated that the redox chemistry was primarily metal-based, with changes in the Cr-O bond lengths upon oxidation. researchgate.net Similarly, EXAFS analysis of uranium(VI) complexes with catechol and related ligands confirmed that coordination occurs through the adjacent hydroxyl groups, forming a stable five-membered ring.

The following table summarizes key findings from XAS studies on various metal-catecholate complexes:

| Complex/System | Metal Center | XAS Technique | Key Findings |

| Catechol 2,3-dioxygenase | Fe(II) | K-edge XAS (XANES & EXAFS) | Determined a five-coordinate Fe(II) center; identified a monoanionic substrate binding mode with a short Fe-O bond (1.93 Å) from the deprotonated catecholate. nih.govacs.org |

| [Fe(cat)3]3- | Fe(III) | L-edge XAS | Quantified the high degree of σ and π covalency in the Fe-O bonds, contributing to the complex's exceptional stability. nih.govresearchgate.netnih.gov |

| Mussel Byssus Cuticle | Fe(II)/Fe(III) | XANES | Revealed a gradient of iron oxidation states, with higher oxidation states (Fe³⁺) enriched at the surface and lower states (Fe²⁺) in deeper layers. researchgate.net |

| Tris(catecholato)chromate | Cr(III/IV/V) | K-edge XAS (XANES & EXAFS) | Showed that redox processes are metal-centered and led to a decrease in Cr-O bond lengths upon oxidation. researchgate.net |

| Uranium(VI)-Catechol | U(VI) | LIII-edge EXAFS | Confirmed coordination of uranium via the neighboring hydroxyl groups of catechol, forming a five-membered ring. |

| Molybdenum-Protochelin | Mo(VI) | K-edge XAS (XANES & EXAFS) | Characterized the catecholate binding mode of the siderophore protochelin to molybdate (B1676688) at neutral pH. researchgate.net |

Computational and Theoretical Studies on Catecholate 2 Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) stands as a cornerstone for computational studies of catecholate(2-) systems, offering a favorable balance between computational cost and accuracy. chemrxiv.org It has been widely applied to investigate the ground-state properties of these molecules, from their fundamental electronic structure to their reactivity and magnetic behavior. osti.govmarquette.edu

DFT calculations are instrumental in determining the optimized geometries and electronic configurations of catecholate(2-) containing molecules. Analysis of bond lengths is a critical application; for instance, DFT calculations can distinguish between the dianionic catecholate (cat) and the radical monoanionic semiquinonate (SQ) forms. In catecholate complexes, the C-C bond lengths within the aromatic ring are nearly identical (around 1.39 Å), whereas semiquinone species exhibit more pronounced alternating bond lengths (e.g., 1.36–1.45 Å). nsf.gov Similarly, intradiol C-O bond distances are longer in catecholates (~1.35 Å) compared to semiquinones (~1.29 Å). nsf.gov

The electronic structure is further detailed by analyzing the frontier molecular orbitals. In the [Ti(cat)₃]²⁻ complex, for example, the highest occupied molecular orbital (HOMO) and HOMO-1 are primarily localized on the catecholate ligands, while the lowest unoccupied molecular orbital (LUMO) has significant metal character, indicating the potential for ligand-to-metal charge transfer. researchgate.netrsc.org

Table 1: Comparison of DFT-Calculated Bond Lengths for Catecholate vs. Semiquinone Ligands

| Feature | Catecholate (cat) | Semiquinonate (SQ) | Source(s) |

| Intradiol C-O Bond Length | ~1.35 Å | ~1.29 Å | nsf.gov |

| Intradiol C1-C2 Bond Length | ~1.39 Å | ~1.44 Å | nsf.gov |

| Ring C-C Bonds | Nearly uniform | Alternating (e.g., 1.36-1.45 Å) | nsf.gov |

DFT is a powerful method for mapping the potential energy surfaces of chemical reactions involving catecholate(2-), allowing for the identification of intermediates, transition states (TS), and the calculation of activation barriers. researchgate.net This provides a mechanistic understanding at the molecular level.

One significant area of study is the catalytic cleavage of the catechol ring by biomimetic iron complexes. rsc.orgrsc.org DFT calculations have detailed the complete catalytic cycle for both intradiol and extradiol cleavage pathways. These studies show that the reaction proceeds through several spin states, and the relative energy barriers of the transition states determine the product distribution. rsc.orgrsc.org For instance, in one model system, the intradiol pathway was found to be thermodynamically more favorable. rsc.org

In synthetic chemistry, DFT has been used to elucidate the mechanism of crown ether formation from catechol and hexaethylene glycol ditosylate. researchgate.net The calculations identified two Sₙ2 steps in the reaction pathway, each proceeding through a distinct transition state, and demonstrated that a metal ion template facilitates the cyclization by lowering the energy barriers. researchgate.net

DFT has also been applied to model the hydrodeoxygenation (HDO) of biomass-derived molecules. In the HDO of guaiacol (B22219) over a Ruthenium surface, calculations proposed a pathway where guaiacol is first converted to a surface-bound catecholate. a-star.edu.sg The subsequent C-O bond scission steps were modeled, revealing a substantially lower barrier for removing the first oxygen from catecholate (106 kJ mol⁻¹) compared to the C-O cleavage of the resulting phenolate (B1203915) (189 kJ mol⁻¹), an effect attributed to the strained structure of the adsorbed catecholate. a-star.edu.sg

Table 2: DFT-Calculated Activation Energies for Reactions Involving Catecholate(2-)

| Reaction System | Reaction Step | Calculated Barrier (Method) | Source(s) |

| Guaiacol HDO on Ru(0001) | First Caryl-O cleavage from catecholate | 106 kJ mol⁻¹ (DFT) | a-star.edu.sg |

| Guaiacol HDO on Ru(0001) | Caryl-O cleavage from phenolate | 189 kJ mol⁻¹ (DFT) | a-star.edu.sg |

| Catechol O-Methyltransferase | Methyl transfer (bidentate catecholate) | ~21-22 kcal/mol (SQM/MM) | nih.gov |

| Catechol O-Methyltransferase | Methyl transfer (monodentate catecholate) | ~21-22 kcal/mol (SQM/MM) | nih.gov |

| Catechol + Thiol Model | N,S-acetal formation (RDS) | 16.9 kcal mol⁻¹ (ωB97-XD) | researchgate.net |

In complexes with paramagnetic metal centers, catecholate ligands can engage in magnetic exchange interactions. DFT, often using the broken-symmetry (BS) approach, is employed to calculate spin density distributions and the magnetic exchange coupling constant, J, which quantifies the strength and nature (ferromagnetic or antiferromagnetic) of this interaction. researchgate.net